molecular formula C15H10ClNO2 B5605361 2-(2-chlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

2-(2-chlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B5605361
M. Wt: 271.70 g/mol
InChI Key: MOCSZHZXZSPFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives often involves the reaction of appropriate precursors under specific conditions. For example, a study detailed the NMR and X-ray structural analysis of saturated (p-chlorophenyl)pyrrolo[1,2-a][3,1]benzoxazin-1-ones prepared from aroylisobutyric acid and cyclic amino alcohols, showcasing the complexity of synthesizing these compounds (Tähtinen et al., 1999). Additionally, efficient one-pot cascade synthesis methods have been developed for 2H-1,4-benzoxazin-3-(4H)-ones, indicating the versatility of synthesis approaches for these compounds (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives, including 2-(2-chlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, is crucial for understanding their reactivity and properties. Structural studies have been conducted using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into their complex geometries and electronic configurations. For instance, an X-ray structural study of a related compound, (Z)-7-Chloro-3-[(3-chlorophenyl)-methylidene]-4-p-tosyl-3,4-dihydro-2H-1,4-benzoxazine, revealed detailed information about the planarity of the phenyl rings and the conformation of the oxazine part of the molecule (Chaudhuri, Helliwell, & Kundu, 2001).

Chemical Reactions and Properties

Benzoxazinones undergo various chemical reactions, leading to a wide range of derivatives with different properties. The reactivity of these compounds can be attributed to the functional groups present on the benzoxazinone core. Studies have shown that benzoxazinones can be used as intermediates in the synthesis of other heterocyclic compounds, demonstrating their versatility in organic synthesis. For example, reactions of ortho-lithiophenyl (-hetaryl) isocyanides with carbonyl compounds have been shown to rearrange 2-metalated 4H-3,1-benzoxazines (Lygin & de Meijere, 2009).

Physical Properties Analysis

The physical properties of benzoxazinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various scientific and industrial processes. For instance, the solubility in different solvents can affect the compound's utility in chemical reactions and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for its application in synthesis and potential biological activity. Studies on similar compounds have highlighted the importance of substituents on the benzoxazinone ring in determining these properties, affecting everything from reactivity patterns to potential pharmacological activities (Kobayashi et al., 2010).

properties

IUPAC Name

2-(2-chlorophenyl)-8-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-5-4-7-11-13(9)17-14(19-15(11)18)10-6-2-3-8-12(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCSZHZXZSPFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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